5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide
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Overview
Description
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide is a complex organic compound that features a fluorophenyl sulfone group linked to a piperazine ring, which is further connected to a pentanamide chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Sulfone Group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl sulfone group.
Formation of the Pentanamide Chain: The resulting intermediate is then coupled with a pyridine derivative, such as pyridine-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final pentanamide chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl sulfone group.
Scientific Research Applications
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is utilized in chemical biology to study its interactions with proteins and other biomolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfone group is known to form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with similar biological activities.
JNJ-42226314: A compound with a fluorophenyl group and piperazine ring, known for its inhibitory activity on monoacylglycerol lipase.
Uniqueness
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H23FN4O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide |
InChI |
InChI=1S/C20H23FN4O4S/c21-16-6-8-18(9-7-16)30(28,29)25-13-11-24(12-14-25)20(27)5-1-4-19(26)23-17-3-2-10-22-15-17/h2-3,6-10,15H,1,4-5,11-14H2,(H,23,26) |
InChI Key |
RDCVJSMJWBSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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